1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a propyl chain, and a tetrahydropyrimido[4,5-d]pyrimidine core, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form various fused heterocyclic systems.
Scientific Research Applications
1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound exhibits antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting CDK2/cyclin A2, which is relevant for cancer treatment.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It inhibits enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions disrupt cellular signaling pathways, leading to the observed biological effects, including antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Triazolo[4,5-d]pyrimidine: Demonstrates antitumor activities against various human cancer cell lines.
These compounds share structural similarities and biological activities, but this compound is unique due to its specific substituents and the resulting biological effects.
Properties
Molecular Formula |
C15H17ClN4O2 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O2/c1-2-6-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-4-10(16)7-11/h3-5,7,17H,2,6,8-9H2,1H3,(H,18,21,22) |
InChI Key |
PTAFQEJZKQWIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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